
N2-Cyclobutylpyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Cyclobutylpyrimidine-2,5-diamine (CBP) is a small organic molecule with the molecular formula C8H12N4 and a molecular weight of 164.212 . It has shown significant potential in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of N2-Cyclobutylpyrimidine-2,5-diamine involves a pyrimidine ring with a cyclobutyl group and two amine groups attached . A study on human diamine sensors for putrescine and cadaverine molecules suggests that several negatively charged residues in the ligand binding pocket of these receptors constitute the molecular basis for recognition of these necromones .Scientific Research Applications
- CBP, synthesized by coupling 7-chloroquinolin-4-ylamino with α-naphthol, has been used as a novel heterocyclic azo dye (CQAPDN) .
- The modified electrode demonstrates excellent electrocatalytic activity for CQAPDN detection and quantification, with low detection and quantification limits .
Dye Synthesis and Printing Applications
Electrochemical Removal of Dyes
Histamine and Diamine Oxidase (DAO) Research
Future Directions
N2-Cyclobutylpyrimidine-2,5-diamine shows significant potential in various fields of research and industry. Future research could focus on its potential applications and further elucidation of its properties and mechanisms of action. For instance, research on the impairment in hair and scalp induced by hair dyeing and perming suggests potential future directions for research on diamine-based compounds . Similarly, research on desalination membranes suggests potential applications for diamine-based compounds .
Mechanism of Action
Target of Action
N2-Cyclobutylpyrimidine-2,5-diamine (CBP) is a small organic molecule These enzymes play crucial roles in the metabolism of biogenic amines .
Mode of Action
They do this by mimicking the substrate’s structure, thereby blocking the enzyme’s active site and preventing the normal substrate from binding .
Biochemical Pathways
The inhibition of amine oxidases by CBP can affect several biochemical pathways. Amine oxidases are involved in the catabolism of biogenic amines, including neurotransmitters like dopamine and serotonin . Therefore, inhibiting these enzymes can potentially impact neurotransmission and other physiological processes.
properties
IUPAC Name |
2-N-cyclobutylpyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOVDUIXKIBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Cyclobutylpyrimidine-2,5-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2821647.png)

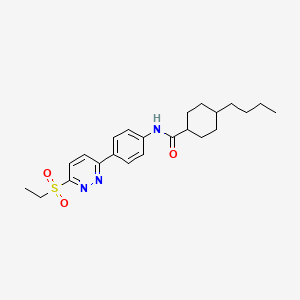
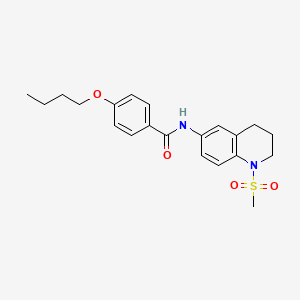
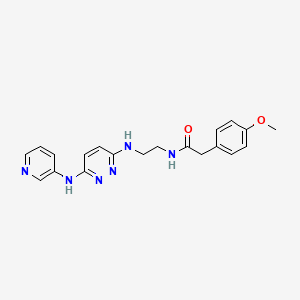


![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)
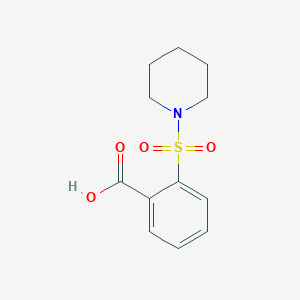
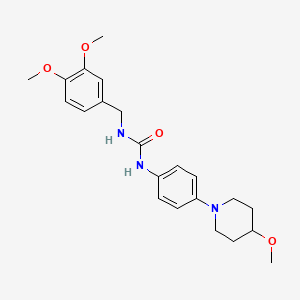

![3-[(Benzyloxy)methyl]pentane-1,5-diol](/img/structure/B2821663.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821664.png)